molecular formula C13H14N2O B12352886 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone

1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone

Cat. No.: B12352886
M. Wt: 214.26 g/mol
InChI Key: OQJSCNIAPAFYED-UHFFFAOYSA-N
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Description

1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone typically involves the reaction of 2-aminoacetophenone with appropriate reagents under controlled conditions. One common method includes the use of methyl lithium and indigo acid anhydride in an anhydrous solvent at temperatures below -50°C . The reaction is carried out under nitrogen protection, followed by post-reaction processing to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-acidity ionic liquid catalysts has been explored to improve reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino group allows for nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-5-phenyl-2H-pyridin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(2-amino-5-phenyl-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C13H14N2O/c1-10(16)15-9-12(7-8-13(15)14)11-5-3-2-4-6-11/h2-9,13H,14H2,1H3

InChI Key

OQJSCNIAPAFYED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C=CC1N)C2=CC=CC=C2

Origin of Product

United States

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